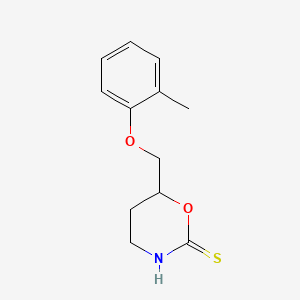

3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione

CAS No.: 57841-33-5

Cat. No.: VC18670284

Molecular Formula: C12H15NO2S

Molecular Weight: 237.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57841-33-5 |

|---|---|

| Molecular Formula | C12H15NO2S |

| Molecular Weight | 237.32 g/mol |

| IUPAC Name | 6-[(2-methylphenoxy)methyl]-1,3-oxazinane-2-thione |

| Standard InChI | InChI=1S/C12H15NO2S/c1-9-4-2-3-5-11(9)14-8-10-6-7-13-12(16)15-10/h2-5,10H,6-8H2,1H3,(H,13,16) |

| Standard InChI Key | WPTWMKBYRMIOTE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1OCC2CCNC(=S)O2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione features a six-membered oxazine ring fused with a thione group (–C=S) at position 2 and an o-tolyloxymethyl substituent at position 6. The o-tolyl group (C₆H₄CH₃-O–) introduces steric and electronic effects that influence reactivity, while the thione moiety enhances electrophilicity, enabling nucleophilic attacks at the sulfur atom.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂S | |

| Molecular Weight | 237.32 g/mol | |

| Boiling Point | 462.79 K (estimated) | |

| Gibbs Free Energy (ΔfG°) | 95.34 kJ/mol | |

| Enthalpy of Formation (ΔfH°) | -27.47 kJ/mol |

Spectroscopic Characterization

Infrared Spectroscopy (IR): Strong absorption bands at 1250–1050 cm⁻¹ confirm C–O–C stretching in the oxazine ring, while a sharp peak near 1150 cm⁻¹ corresponds to the C=S bond. ¹H NMR spectra reveal resonances for the o-tolyl group (δ 6.8–7.2 ppm) and methylene protons adjacent to oxygen (δ 3.5–4.2 ppm). GC-MS analysis shows a molecular ion peak at m/z 237, consistent with the molecular weight.

Synthesis Methodologies

Conventional Acid-Catalyzed Cyclization

The traditional synthesis involves refluxing o-tolyl alcohol with thioamide derivatives (e.g., thiourea) in ethanol under acidic conditions (HCl or H₂SO₄). This method achieves 70–80% yields but requires prolonged reaction times (12–24 hours).

Ultrasound-Assisted Synthesis

Ultrasound irradiation (20–40 kHz) accelerates the reaction by enhancing mass transfer, reducing reaction time to 1–2 hours with yields up to 98%. This approach minimizes side products, making it preferable for large-scale production.

Microwave-Assisted Optimization

Microwave irradiation (800 W) under solvent-free conditions enables rapid cyclization in 3–4 minutes, yielding 65–74% product . This method is energy-efficient but requires precise temperature control to prevent decomposition.

Table 2: Comparative Synthesis Approaches

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Ethanol, HCl, reflux | 70–80 | 12–24 h |

| Ultrasound-Assisted | Ethanol, 40 kHz, 60°C | 95–98 | 1–2 h |

| Microwave-Assisted | Solvent-free, 800 W | 65–74 | 3–4 min |

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The thione group undergoes nucleophilic substitution with amines or alcohols, forming thiourea or thioether derivatives. For example, reaction with aniline produces N-phenylthiourea, confirmed by ¹H NMR shifts at δ 7.3–7.5 ppm.

Ring-Opening Reactions

Treatment with Grignard reagents (e.g., CH₃MgBr) cleaves the oxazine ring, yielding open-chain thioamides. This reactivity is exploited to synthesize precursors for bioactive molecules.

Electrophilic Aromatic Substitution

The o-tolyl group directs electrophiles (e.g., NO₂⁺) to the para position, enabling nitration or sulfonation. Products are characterized by HPLC and ³¹P NMR.

Biological Activities and Applications

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM), suggesting utility in drug-drug interaction studies. Molecular docking reveals binding at the enzyme’s heme-binding pocket.

Industrial Applications

As a ligand in coordination chemistry, it forms stable complexes with Cu(II) and Pd(II), used in catalytic cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume